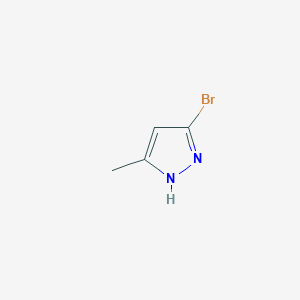

3-bromo-5-methyl-1H-pyrazole

Descripción

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883, and the first synthesis of the parent pyrazole molecule was achieved by Eduard Buchner in 1889. mdpi.comglobalresearchonline.net Since these initial discoveries, the field has expanded dramatically, with researchers exploring the diverse reactivity and biological potential of pyrazole derivatives. mdpi.comglobalresearchonline.net The development of various synthetic methodologies has allowed for the creation of a vast library of substituted pyrazoles, each with unique properties and applications. mdpi.comnih.gov

Significance of Halogenated Pyrazole Scaffolds in Modern Chemical Synthesis and Design

The introduction of a halogen atom, such as bromine, onto the pyrazole ring significantly influences the molecule's reactivity. cymitquimica.com The electron-withdrawing nature of the bromine atom in 3-bromo-5-methyl-1H-pyrazole makes the pyrazole ring susceptible to various chemical transformations, particularly nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups. smolecule.comcymitquimica.com This reactivity is a cornerstone of its utility, allowing chemists to use it as a scaffold to build more complex molecules with desired functionalities. cymitquimica.com Halogenated pyrazoles are recognized as important building blocks in medicinal chemistry and materials science. smolecule.comnih.gov

Research Trajectories for this compound in Advanced Chemical Sciences

Current research on this compound and its derivatives is focused on several key areas. In medicinal chemistry, it serves as a crucial intermediate in the synthesis of potential therapeutic agents, including those with anti-inflammatory and antimicrobial properties. smolecule.com For instance, pyrazole derivatives have been investigated for their potential as inhibitors of enzymes involved in inflammatory pathways. smolecule.com In the field of agrochemicals, its derivatives are being explored as potential herbicides and fungicides. smolecule.com Furthermore, the unique electronic properties of this compound make it a candidate for the development of novel functional materials for applications in areas like organic electronics. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H5BrN2 |

| Molecular Weight | 161.00 g/mol |

| CAS Number | 57097-81-1 |

| Boiling Point | 270°C |

| Flash Point | 117°C |

| Density | 1.723 g/cm³ |

| Data sourced from various chemical suppliers and databases. alfa-chemistry.comnih.gov |

Detailed Research Findings

The synthesis of this compound can be achieved through several routes. A common method involves the bromination of 5-methylpyrazole. smolecule.com Another synthetic pathway starts from 3-amino-5-methylpyrazole, which undergoes a bromination reaction. google.com The resulting compound can then be used in a variety of chemical reactions. For example, it can undergo nucleophilic substitution at the bromine-bearing carbon, allowing for the introduction of a wide range of functional groups. smolecule.com It can also participate in condensation reactions to form more complex heterocyclic systems. smolecule.com

Spectroscopic data is crucial for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to confirm its structure. For instance, the 1H NMR spectrum of a related compound, N-methyl-3-bromo-5-methyl pyrazole, shows distinct signals for the methyl protons and the proton on the pyrazole ring. blogspot.com

Interactive Data Table: Synthetic Precursors and Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| 5-methylpyrazole | Brominating agent (e.g., POBr3) | This compound | Bromination |

| 3-amino-5-methylpyrazole | Brominating agent | 3-methyl-5-bromopyrazole | Bromination |

| This compound | Trimethyloxonium tetrafluoroborate | 5-Bromo-1,3-dimethyl-1H-pyrazole | N-alkylation |

| This table summarizes some of the key synthetic transformations involving this compound and its precursors. smolecule.comgoogle.comchemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRPUGWCOWUQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57097-81-1 | |

| Record name | 57097-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Methyl 1h Pyrazole and Its Derivatives

Strategies for Regioselective Bromination of Pyrazole (B372694) Nuclei

The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the reaction conditions and the nature of the substituents present on the ring. Direct halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. researchgate.net Therefore, the synthesis of 3-bromo-5-methyl-1H-pyrazole requires strategies that can overcome this inherent reactivity.

Direct Halogenation Protocols and Optimization

Direct bromination of 5-methyl-1H-pyrazole to achieve the 3-bromo isomer is a challenging transformation due to the electronic properties of the pyrazole ring. The pyridine-like nitrogen atom at position 2 deactivates the adjacent C3 and C5 positions towards electrophilic attack, while the pyrrole-like nitrogen at position 1 activates the C4 and C5 positions. Consequently, electrophilic bromination with reagents like N-bromosuccinimide (NBS) generally leads to the 4-bromo derivative as the major product.

To achieve regioselective C3 bromination, several strategies can be considered, although direct experimental evidence for this compound is limited. One potential approach involves the use of a blocking group at the C4 position. Once the C4 position is protected, bromination would be directed to the next available positions, C3 or C5. Subsequent removal of the blocking group would yield the desired this compound.

Another strategy could involve the modulation of the electronic properties of the pyrazole ring through N-substitution. The nature of the substituent on the nitrogen atom can influence the regioselectivity of electrophilic attack. However, it is noteworthy that even with N-substitution, the C4 position often remains the most reactive site.

Furthermore, studies on related bromo-methyl-pyrazole derivatives have shown that the 3-bromo-5-methyl tautomer can be less stable and may rearrange to the 5-bromo-3-methyl tautomer. mdpi.com This suggests that even if direct C3 bromination is achieved, the isolation of the desired isomer might be complicated by tautomerization.

Optimization of direct halogenation protocols would involve a careful selection of the brominating agent, solvent, and reaction temperature to fine-tune the regioselectivity. The use of less reactive brominating agents or carrying out the reaction at low temperatures could potentially favor the formation of the kinetically controlled product, which might be the desired 3-bromo isomer, over the thermodynamically more stable 4-bromo isomer.

Precursor-Based Synthetic Approaches to this compound

Given the challenges associated with direct regioselective bromination, precursor-based synthetic approaches offer a more reliable route to this compound and its N-substituted derivatives. These methods involve the construction of the pyrazole ring from acyclic precursors that already contain the desired substitution pattern or functional groups that can be readily converted to the bromo substituent.

One scalable, Sandmeyer-free approach for the synthesis of N-methyl-3-bromo-5-methyl pyrazole involves a three-step sequence starting from methyl crotonate and methyl hydrazine. blogspot.comacs.orgresearchgate.net This method leverages a condensation reaction to form the pyrazolidinone intermediate, followed by bromination and subsequent oxidation to yield the aromatic pyrazole.

A second notable precursor-based method, detailed in the patent literature, starts from 3-aminocrotononitrile. acs.org This synthesis involves the cyclization with hydrazine hydrate to form 3-amino-5-methylpyrazole, which then undergoes a bromination reaction. Although the patent describes the synthesis of a derivative, this route highlights a viable pathway to brominated methylpyrazoles.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| Route 1 | ||||

| 1 | Methyl crotonate and Methyl hydrazine | Condensation | N-methyl-5-methylpyrazolidin-3-one | blogspot.comacs.org |

| 2 | N-methyl-5-methylpyrazolidin-3-one | Bromination (e.g., with NBS) | N-methyl-4-bromo-5-methylpyrazolidin-3-one | blogspot.comacs.org |

| 3 | N-methyl-4-bromo-5-methylpyrazolidin-3-one | Oxidation | N-methyl-3-bromo-5-methyl pyrazole | blogspot.comacs.org |

| Route 2 | ||||

| 1 | 3-aminocrotononitrile | Hydrazine hydrate, 60-90°C, 8-24h | 3-amino-5-methylpyrazole | acs.org |

| 2 | 3-amino-5-methylpyrazole | Bromination | 3-amino-4-bromo-5-methylpyrazole | acs.org |

| 3 | 3-amino-4-bromo-5-methylpyrazole | Further transformations | Brominated pyrazole derivatives | acs.org |

Innovative Synthetic Technologies in Pyrazole Synthesis

In recent years, innovative energy sources such as microwave irradiation, ultrasound, and mechanochemistry have been increasingly employed in organic synthesis to accelerate reaction rates, improve yields, and promote greener chemical processes. rsc.org

Microwave-Assisted Organic Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including pyrazoles. eurekaselect.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. nih.gov

Ultrasound-Mediated Synthetic Transformations

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures. nih.gov This can lead to enhanced reaction rates and yields.

While the direct ultrasound-mediated synthesis of this compound has not been extensively reported, the successful application of this technique to related heterocyclic systems suggests its feasibility. A notable example is the ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. rsc.orgnih.gov This reaction proceeds rapidly, often within 30 minutes, under mild conditions. Given the structural similarity between indazoles and pyrazoles, a similar ultrasound-assisted protocol could potentially be developed for the regioselective C3 bromination of 5-methyl-1H-pyrazole. This would offer a green and efficient alternative to conventional methods.

| Heterocycle | Brominating Agent | Conditions | Position of Bromination | Reference |

| Indazole | DBDMH | Ultrasound, 30 min | C3 | rsc.orgnih.gov |

Mechanochemical Routes to Halogenated Pyrazoles

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, is a green and sustainable synthetic methodology that minimizes or eliminates the use of solvents. mdpi.com This technique has been successfully applied to the synthesis of various N-heterocycles.

The mechanochemical synthesis of halogenated pyrazoles is a developing area. While specific examples for this compound are scarce, the principles of mechanochemistry suggest its potential applicability. For instance, the bromination of naphthalene has been achieved mechanochemically using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) catalyzed by zeolites in a ball mill. researchgate.net A similar approach could be envisioned for the bromination of 5-methyl-1H-pyrazole, where the solid reactants are milled together, possibly with a catalyst, to induce the reaction. The optimization of milling parameters such as frequency, time, and the use of liquid-assisted grinding (LAG) would be crucial for achieving high conversion and selectivity. The development of mechanochemical routes for the synthesis of halogenated pyrazoles would represent a significant advancement in the sustainable production of these important chemical intermediates.

Multi-Component Reactions and Cycloaddition Strategies for Pyrazole Annulation

Multi-component reactions (MCRs) and cycloaddition strategies represent powerful and efficient methods for the construction of the pyrazole core, offering advantages in terms of atom economy, reduced step counts, and access to diverse molecular scaffolds. beilstein-journals.orgnih.gov These one-pot reactions involve the combination of three or more starting materials to form a complex product in a single synthetic operation. nih.gov

A prevalent MCR strategy for pyrazole synthesis is the cyclocondensation of 1,3-dielectrophiles with hydrazine derivatives. nih.gov The classic Knorr synthesis, for instance, involves the reaction of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org MCRs have expanded on this by generating the 1,3-dicarbonyl intermediate in situ. For example, SmCl₃-catalyzed acylation of β-ketoesters can produce 1,3-diketones that subsequently cyclize with hydrazine to form 3,4,5-substituted pyrazoles. beilstein-journals.org Another approach involves the Knoevenagel condensation of aldehydes with active methylene compounds like malononitrile, followed by a Michael addition and cyclization sequence. nih.govmdpi.com This has been effectively used to synthesize pyrano[2,3-c]pyrazole derivatives in four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govmdpi.com

Cycloaddition reactions, particularly [3+2] cycloadditions, are fundamental to pyrazole synthesis. beilstein-journals.org The 1,3-dipolar cycloaddition, or Huisgen cyclization, between a 1,3-dipole (like a nitrile imine) and a dipolarophile (such as an alkyne or an alkene surrogate) is a frequently used protocol. nih.govtandfonline.com To overcome issues with alkyne availability and regioselectivity, alkyne surrogates like trisubstituted bromoalkenes have been employed. nih.gov These alkenes react with nitrile imines to form bromopyrazoline intermediates, which then undergo dehydrobromination to yield highly substituted pyrazoles. nih.gov Sydnones have also been utilized as 1,3-dipoles in reactions with 2-alkynyl-1,3-dithianes, providing a novel, base-mediated route to polysubstituted pyrazoles with excellent regioselectivity. acs.org

Below is a table summarizing various multi-component strategies for pyrazole synthesis.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Four-Component | Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Piperidine, aqueous medium, room temp | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Four-Component | Salicylaldehydes, 2-hydrazinyl-4-phenylthiazoles, 4-hydroxy-6-methyl-2H-pyran-2-one | Piperidine | 1-(Thiazol-2-yl)pyrazoles | beilstein-journals.orgnih.gov |

| Three-Component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Three-Component | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, room temp | Pyrazole-linked thiazoles | acs.org |

| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, sydnones | Base-mediated | Polysubstituted pyrazoles | acs.org |

| 1,3-Dipolar Cycloaddition | Nitrile imines, α-bromocinnamaldehyde (alkyne surrogate) | Triethylamine | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis plays a crucial role in the synthesis of pyrazole analogues, enhancing reaction efficiency, selectivity, and scope. Various catalytic systems, including metal-based and organocatalysts, have been developed for pyrazole ring formation and functionalization.

Copper catalysis is particularly versatile in pyrazole synthesis. nih.gov For instance, a copper-catalyzed three-component reaction has been developed for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org Mechanistic studies suggest this domino reaction proceeds through an initial cyclization of hydrazine with an enaminone, followed by a copper-catalyzed Ullmann coupling with aryl halides. beilstein-journals.orgnih.gov This method is tolerant of both sterically hindered and electronically diverse aryl groups. beilstein-journals.orgnih.gov Copper triflate (Cu(OTf)₂) has also been used in an ionic liquid medium to catalyze the condensation of chalcones with hydrazines, affording pyrazole derivatives in excellent yields. nih.gov

Other catalytic systems have also proven effective. Nano-ZnO has been shown to be an efficient catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in high yield. nih.gov Lewis acids, such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), are highly efficient catalysts for three-component reactions of aldehydes, β-ketoesters, and hydrazines to form pyrazole-4-carboxylates. beilstein-journals.org Furthermore, simple organic bases like piperidine are commonly used to catalyze Knoevenagel condensations, which are often the initial step in multi-component pathways leading to complex pyrazole-annulated systems. nih.govmdpi.com

The table below highlights several catalytic approaches used in the synthesis of pyrazole analogues.

| Catalyst | Reaction Type | Reactants | Product | Reference(s) |

| Copper | Three-component domino reaction | Hydrazine, enaminone, aryl halides | 1,3-Substituted pyrazoles | beilstein-journals.orgnih.gov |

| Cu(OTf)₂ | Condensation | Chalcone, p-((t-butyl)phenyl)hydrazine | 3,5-Diphenyl-1H-pyrazole | nih.gov |

| Nano-ZnO | Condensation | Ethyl acetoacetate, phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

| Yb(PFO)₃ | Three-component reaction | Aldehydes, β-ketoesters, hydrazines | Pyrazole-4-carboxylates | beilstein-journals.org |

| Piperidine | Four-component reaction | Aromatic aldehydes, malononitrile, β-ketoester, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | nih.govmdpi.com |

Process Development and Scalability Considerations for this compound Production

The development of a scalable, safe, and efficient manufacturing process is critical for the industrial production of key intermediates like this compound. Research has focused on optimizing synthetic routes to overcome challenges associated with hazardous reagents, low yields, and difficult purification procedures. researchgate.netblogspot.com

The strategic shift from a Sandmeyer-based synthesis to a condensation-bromination-oxidation sequence demonstrates a common theme in process chemistry: the evolution of a route to enhance safety, cost-effectiveness, and robustness for large-scale manufacturing. colab.ws Such process development is essential for delivering the multi-kilogram quantities of intermediates required for further pharmaceutical development. acs.org

The following table compares the two primary scalable routes to N-methyl-3-bromo-5-methyl pyrazole.

| Parameter | First Generation (Sandmeyer Route) | Second Generation (Sandmeyer-Free Route) |

| Starting Materials | Crotonitrile, methyl hydrazine | Methyl crotonate, methyl hydrazine |

| Key Steps | Diazotization and bromination of a 3-amino pyrazole intermediate | Condensation, bromination, oxidation |

| Overall Yield | < 30% | Significantly improved |

| Purification | Tedious steam-distillation | Improved isolation via triflic acid salt formation |

| Key Challenges | GTI liability of intermediate, low yield, difficult purification | Process optimization for large scale |

| Advantages | - | Increased efficiency, higher yield, improved handling/storage, avoids problematic intermediate |

| Reference(s) | researchgate.netblogspot.com | researchgate.netblogspot.com |

Mechanistic Investigations and Reactivity Profiles of 3 Bromo 5 Methyl 1h Pyrazole

Electron-Withdrawing Effects of Bromine and its Influence on Pyrazole (B372694) Reactivity

The bromine atom at the 3-position of the pyrazole ring exerts a significant electron-withdrawing effect, which profoundly influences the molecule's electronic properties and reactivity. This effect stems from both induction and mesomerism, altering the electron density distribution across the pyrazole core. The presence of multiple electron-withdrawing groups, such as bromine and nitro groups in related pyrazole derivatives, creates an electron-deficient system, rendering the carbon positions susceptible to nucleophilic attack. vulcanchem.com

Electrophilic Substitution Reactions at the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic substitution, although the presence of the electron-withdrawing bromine atom at the 3-position deactivates the ring towards such reactions. The remaining unsubstituted carbon, C4, is the most likely site for electrophilic attack due to the directing effects of the ring nitrogens and the methyl group.

Common electrophilic substitution reactions for pyrazoles include nitration and sulfonation. For instance, nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of these reactions is highly dependent on the nature and position of existing substituents. In the case of 3-bromo-5-methyl-1H-pyrazole, electrophilic attack would be directed to the C4 position.

| Reaction | Reagents | Typical Product |

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-5-methyl-4-nitro-1H-pyrazole |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid |

This table represents predicted outcomes based on general pyrazole reactivity and may require experimental validation.

Nucleophilic Aromatic Substitution on the Brominated Pyrazole System

The bromine atom at the 3-position of this compound is susceptible to nucleophilic aromatic substitution (SNA_r). smolecule.comcymitquimica.com This reactivity is a key feature of halogenated pyrazoles, allowing for the introduction of a wide range of functional groups. The electron-deficient nature of the pyrazole ring, enhanced by the bromine substituent, facilitates attack by nucleophiles.

Common nucleophiles that can displace the bromide include amines, thiols, and alkoxides. These reactions are often carried out under basic conditions and may be facilitated by heat or microwave irradiation. The ability to undergo nucleophilic substitution makes this compound a valuable building block for the synthesis of more complex and functionally diverse pyrazole derivatives. chembk.com

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. smolecule.com The carbon-bromine bond at the 3-position readily participates in common cross-coupling reactions like Suzuki-Miyaura and Heck couplings.

In a typical Suzuki-Miyaura coupling, the brominated pyrazole is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.orgresearchgate.net Similarly, the Heck reaction involves the palladium-catalyzed reaction of the bromopyrazole with an alkene. researchgate.net These reactions provide efficient routes to a wide array of substituted pyrazoles, which are of significant interest in medicinal chemistry and materials science. smolecule.com

| Coupling Reaction | Reactant | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-5-methyl-1H-pyrazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 3-Alkenyl-5-methyl-1H-pyrazole |

Oxidation and Reduction Pathways of this compound

The pyrazole ring itself is relatively stable to oxidation, but the substituents can undergo oxidative transformations. The methyl group at the C5 position can be oxidized to a carboxylic acid under appropriate conditions. For example, a synthetic route to a pyrazole carboxylic acid involves the oxidation of a methyl-substituted pyrazole. google.com

Prototropic Tautomerism and its Impact on Reaction Mechanisms

Unsubstituted N-H pyrazoles, including this compound, exhibit annular prototropic tautomerism. numberanalytics.comencyclopedia.pubnih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms: this compound and 5-bromo-3-methyl-1H-pyrazole. nih.gov

This tautomeric equilibrium is a crucial aspect of pyrazole chemistry as the two tautomers can exhibit different reactivity profiles. numberanalytics.comresearchgate.net For instance, one tautomer may be more reactive towards certain electrophiles or nucleophiles than the other. numberanalytics.com The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.net Theoretical studies have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the C5-substituted tautomer. researchgate.net This dynamic behavior must be considered when planning synthetic strategies involving this compound, as it can impact regioselectivity and reaction outcomes. encyclopedia.pubnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Methyl 1h Pyrazole and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-methyl-3-bromo-5-methyl pyrazole in DMSO-d6, the N-H proton appears as a singlet at approximately 11.73-11.88 ppm. blogspot.com The C4-H proton resonates as a singlet around 6.06-6.07 ppm. blogspot.com The methyl protons attached to the pyrazole ring (C5-CH₃) and the nitrogen (N-CH₃) exhibit singlets at approximately 2.16 ppm and 3.62 ppm, respectively. blogspot.com For other pyrazole analogues, the chemical shifts can vary depending on the substituents. For instance, in 1-dimethylgallyl-3-methyl-1H-pyrazole, the H4 and H5 protons appear as doublets at 6.21 ppm and 7.67 ppm, respectively. cdnsciencepub.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. For N-methyl-3-bromo-5-methyl pyrazole in DMSO-d6, the carbon atoms of the pyrazole ring resonate at approximately 141.7-141.9 ppm (C5), 123.0-123.2 ppm (C3), and 107.5-107.6 ppm (C4). blogspot.com The methyl carbons attached to C5 and the nitrogen atom appear at around 10.9 ppm and 36.5 ppm, respectively. blogspot.com The presence of a bromine atom significantly influences the chemical shift of the attached carbon. Halogenation at the C4 position of a pyrazole ring, for example, alters the C4 chemical shift from a range of 106.9–108.0 ppm to 95.8–96.6 ppm for brominated pyrazoles. mdpi.com

A study on N-H pyrazoles demonstrated that the tautomeric form present in the solid state can be determined by comparing the solid-state ¹³C NMR chemical shifts with those in solution. cdnsciencepub.com For instance, 5-methyl pyrazoles typically show a methyl signal around 10 ppm, while 3-methyl pyrazoles exhibit a signal around 13 ppm. cdnsciencepub.com

Interactive Data Table: NMR Data for 3-Bromo-5-methyl-1H-pyrazole Analogues

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| N-methyl-3-bromo-5-methyl pyrazole HCl salt | DMSO-d6 | 11.88 (s, 1H), 6.07 (s, 1H), 3.62 (s, 3H), 2.16 (s, 3H) | 141.7, 123.0, 107.5, 36.5, 10.9 | blogspot.com |

| N-methyl-3-bromo-5-methyl pyrazole TfOH salt | DMSO-d6 | 11.73 (s, 1H), 6.06 (s, 1H), 3.62 (s, 3H), 2.16 (s, 3H) | 141.9, 123.2, 107.6, 36.5, 10.9 | blogspot.com |

| 1-Dimethylgallyl-1H-pyrazole | CCl₄ | 7.70 (d, 2H), 6.40 (t, 1H), -0.10 (s, 6H) | Not specified | cdnsciencepub.com |

| 1-Dimethylgallyl-3-methyl-1H-pyrazole | CCl₄ | 7.67 (d, 1H), 6.21 (d, 1H), 2.50 (s, 3H), -0.11 (s, 6H) | Not specified | cdnsciencepub.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is vital for identifying the functional groups and understanding the vibrational modes of pyrazole derivatives.

FT-IR Spectroscopy: The FT-IR spectra of pyrazoles and their derivatives exhibit characteristic absorption bands. For pyrazole and 3,5-dimethyl pyrazole, the N-H stretching vibrations are observed in the region of 3100-3180 cm⁻¹. nih.govmdpi.com In a study of halogenated pyrazoles, a sharp feature in this region was noted for compounds forming catemeric structures. mdpi.com The C-H stretching vibrations typically appear around 3000 cm⁻¹. The pyrazole ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. For pyrazole analogues, characteristic peaks for other functional groups can also be identified, for instance, the C-OH stretch around 3445-3460 cm⁻¹ and the C=O stretch of a carboxamide group around 1668-1679 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For pyrazole, a Raman spectrum has been reported, and for its derivatives, theoretical calculations are often used to assign the vibrational modes. nih.govchemicalbook.com In a study on 4-amino pyrazolo (3,4-d) pyrimidine, both FT-IR and Laser Raman spectra were measured and compared with theoretical calculations to perform a complete vibrational assignment. nih.gov Resonance Raman spectroscopy has been employed to investigate the nature of frontier orbitals in platinum(II) diimine acetylide complexes containing a pyridine-pyrazole ligand, where vibrations associated with the pyridine-pyrazole ligand were prominently enhanced. stfc.ac.uk

Interactive Data Table: Key Vibrational Frequencies for Pyrazole Analogues

| Compound/Analogue Type | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| Pyrazole | N-H stretch | 3140 | Not specified | nih.gov |

| 3,5-Dimethyl Pyrazole | N-H stretch | 3125 | Not specified | nih.gov |

| 4-Halogenated-1H-pyrazoles | N-H stretch | 3100-3180 | Not specified | mdpi.com |

| Pyrazole-based carboxamides | C-OH stretch | 3445-3460 | Not specified | nih.gov |

| Pyrazole-based carboxamides | C=O stretch | 1668-1679 | Not specified | nih.gov |

| 4-Amino pyrazolo (3,4-d) pyrimidine | N-H stretch | ~3400 | ~3400 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization.

For this compound, the molecular weight is approximately 161.00 g/mol . alfa-chemistry.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the calculated m/z for the protonated molecule [M+H]⁺ of N-methyl-3-bromo-5-methyl pyrazole is 174.9864, which was found to be in excellent agreement with the experimental value. blogspot.com

The fragmentation of pyrazole derivatives under electron impact often follows characteristic pathways. For some C- and N-alkyl and aryl substituted 1H,6H-pyrano[2,3-c]pyrazol-6-ones, fragmentation is initiated by the elimination of a CO molecule, followed by the loss of a hydrogen atom, rearrangement, and then loss of an RCN group. researchgate.net In the mass spectrum of a synthesized pyrazole derivative, a molecular ion peak (M⁺) was observed at m/z 261.27, confirming its molecular mass. nih.gov The fragmentation patterns of various pyrazole analogues have been studied to understand their structures. nih.govrsc.orgorientjchem.org

Interactive Data Table: Mass Spectrometry Data for Pyrazole Derivatives

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragments (m/z) | Reference |

| N-methyl-3-bromo-5-methyl pyrazole | ESI | 174.9864 (calcd), 174.9864 (found) | Not specified | blogspot.com |

| 2-[(3-hydroxy-5-methyl-4H-pyrazol-4-yl)(phenyl)methyl]hydrazinecarboxamide | Not specified | 261.27 (M⁺) | 244.28, 216.38, 200.27 (100%), 185.26, 170.25, 94.15 | nih.gov |

| 3-methyl-1,4,5-triphenyl-1H-pyrazole | ESI | 311.1543 (calcd), 311.1549 (found) | Not specified | rsc.org |

| 5-(5-bromofuran-2-yl)-3-methyl-1,4-diphenyl-1H-pyrazole | ESI | 378.0368 (calcd), 378.0378 (found) | Not specified | rsc.org |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is crucial for understanding the supramolecular architecture, including hydrogen bonding and other intermolecular interactions.

The crystal structures of several pyrazole analogues have been determined, showcasing various supramolecular motifs like dimers, trimers, tetramers, and catemers formed through hydrogen bonding. mdpi.com For example, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, while the fluoro and iodo analogues form catemeric chains. mdpi.com

In a study of 5-bromo-1-arylpyrazoles, single-crystal X-ray diffraction analysis was used to investigate their supramolecular properties and halogen bonding features. researchgate.net The crystal structure of a manganese(II) complex with 5-methyl-1H-pyrazole ligands, trans-dibromidotetrakis(5-methyl-1H-pyrazole-κN²)manganese(II), revealed a distorted octahedral geometry with the manganese atom situated on a crystallographic inversion center. nih.goviucr.org The supramolecular architecture of this complex is characterized by intermolecular C—H⋯N, N—H⋯Br, and C—H⋯π interactions. nih.goviucr.org

Interactive Data Table: Crystallographic Data for Pyrazole Analogues

| Compound | Crystal System | Space Group | Key Supramolecular Features | Reference |

| A pyrazole derivative (compound 4) | Triclinic | P1 | Non-centrosymmetric | nih.gov |

| A pyrazole derivative (compound 5a) | Monoclinic | P2₁/n | Centrosymmetric | nih.gov |

| 4-Bromo-1H-pyrazole | Not specified | Not specified | Trimeric H-bonding motif | mdpi.com |

| 4-Iodo-1H-pyrazole | Not specified | Not specified | Catemeric H-bonding motif | mdpi.com |

| 3,5-dimethyl-1H-pyrazole (L1) | Trigonal | R-3c | Dense hydrogen bonding network | acs.org |

| trans-Dibromidotetrakis(5-methyl-1H-pyrazole-κN²)manganese(II) | Not specified | Not specified | C—H⋯N, N—H⋯Br, C—H⋯π interactions | nih.goviucr.org |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectra of pyrazoles are characterized by π→π* transitions. For pyrazole itself, the lowest energy unoccupied molecular orbital is a π* orbital. aip.org The electronic properties of pyrazoles make them useful in materials science, for applications such as fluorescent probes and optoelectronic materials. researchgate.net

In a study of pyrazole analogues of porphyrins, the UV-Vis spectra showed characteristic Soret and Q-bands, which were sensitive to the protonation state of the macrocycle. rsc.org Charge-transfer complexes of pyrazoles with electron acceptors have been investigated spectroscopically, revealing information about the nature of the electronic interactions. tandfonline.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to assign the observed electronic transitions. researchgate.net

Interactive Data Table: UV-Visible Absorption Data for Pyrazole Derivatives

| Compound/Analogue Type | Solvent | λmax (nm) | Transition Type | Reference |

| 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole | Not specified | 270 | π→π | |

| Pyrazoloporphyrin | Chloroform | ~400 (Soret), 500-650 (Q-bands) | π→π | rsc.org |

| Pt(II) diimine acetylide with pyridine-pyrazole ligand | Not specified | 370-420 | Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Ligand Charge Transfer (LL'CT) | stfc.ac.uk |

| 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime | Not specified | 278 | π→π* | vulcanchem.com |

Computational and Theoretical Studies on 3 Bromo 5 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of pyrazole (B372694) derivatives. By calculating the distribution of electron density, DFT methods can predict molecular structure, vibrational frequencies, and various reactivity indices. For pyrazoles, DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), provide a deep understanding of their chemical nature. vulcanchem.commdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, analyses of the molecular electrostatic potential (MEP) and Fukui indices help identify the most likely sites for electrophilic and nucleophilic attack. vulcanchem.com For instance, in related pyrazole aldehydes, DFT calculations have shown that electron-withdrawing groups enhance electrophilicity at specific carbon atoms, favoring reactions like palladium-catalyzed couplings. The major negative charge in the pyrazole ring is typically concentrated on the pyrrole-like nitrogen atom. mdpi.com

Theoretical studies on various substituted pyrazoles use DFT to analyze molecular electrostatic potential, natural bonding orbitals (NBO), and Mulliken charges to understand charge distribution and bonding interactions within the molecule. nih.gov These calculations are also used to predict spectroscopic properties, with theoretical vibrational spectra often compared against experimental FT-IR and Raman data for structural validation.

| Parameter/Method | Typical Basis Set | Predicted Property | Significance |

|---|---|---|---|

| B3LYP Functional | 6-31G*, 6-311++G(d,p) | Molecular Geometry, Energy | Predicts stable structures and reaction energetics. vulcanchem.com |

| HOMO-LUMO Gap | 6-311++G(d,p) | Electronic Excitation, Reactivity | Indicates chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | - | Charge Distribution | Identifies sites for electrophilic/nucleophilic attack. nih.gov |

| Fukui Indices | 6-311++G(d,p) | Site Reactivity | Quantifies the reactivity of specific atoms in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 3-bromo-5-methyl-1H-pyrazole and its derivatives over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. nih.gov MD is particularly useful for understanding how pyrazoles behave in different environments, such as in solution or when bound to a biological macromolecule. researchgate.net

For pyrazole-containing compounds, MD simulations can reveal the most stable conformations by calculating kinetic, potential, and total energies over the simulation period. nih.gov This is crucial for understanding how the molecule might orient itself to interact with a receptor binding pocket. The simulations can also shed light on intermolecular interactions, such as the formation of N–H⋯O hydrogen bonds and C–H⋯π contacts, which are vital for crystal packing and ligand-receptor binding. vulcanchem.commdpi.com In studies of pyrazole derivatives as potential drug candidates, MD simulations are used to explore the stability of the ligand-protein complex and analyze the binding mode in detail. researchgate.netresearchgate.net

Quantum Chemical Descriptors in Structure-Activity Relationship Studies

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic and geometric structure. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's properties with its biological activity. nih.gov

For this compound, descriptors can be calculated to predict its physicochemical properties and potential biological relevance. nih.gov These include properties like the logarithm of the partition coefficient (XLogP3), which indicates lipophilicity, and the topological polar surface area (TPSA), which relates to a molecule's transport properties. nih.gov DFT-derived descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, are also heavily utilized in QSAR models. mdpi.com By establishing a statistical relationship between these descriptors and the observed activity (e.g., enzyme inhibition), researchers can build models to predict the potency of new, unsynthesized pyrazole analogues. researchgate.netnih.gov

| Property Name | Value/Description | Source |

|---|---|---|

| Molecular Weight | 161.00 g/mol | PubChem nih.gov |

| Molecular Formula | C₄H₅BrN₂ | PubChem nih.gov |

| XLogP3 | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 28.7 Ų | PubChem nih.gov |

| Canonical SMILES | CC1=CC(=NN1)Br | PubChem alfa-chemistry.com |

In Silico Modeling of Biological Interactions: Molecular Docking and Drug Likeness Prediction

In silico techniques, particularly molecular docking, are essential for predicting how pyrazole derivatives might interact with biological targets. tandfonline.com Molecular docking algorithms place a ligand (like a pyrazole derivative) into the binding site of a target protein and score the potential poses based on binding affinity. This approach is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.gov

Derivatives of this compound have been investigated as potential inhibitors of various enzymes, including kinases and α-glucosidase. vulcanchem.comtandfonline.com Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. nih.gov For example, docking studies on pyrazole derivatives have identified critical hydrogen bonding with amino acid residues in the DFG region of C-RAF kinase. nih.gov The results from docking are often validated and refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) free energy calculations to better rank the efficacy of different derivatives. These computational tools help rationalize structure-activity relationships and guide the synthesis of more potent and selective inhibitors. researchgate.netacs.org

| Pyrazole Derivative Type | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Pyrazole-benzamides | NDM-1 (Metallo-β-lactamase) | Identified binding modes and antibacterial potential. | researchgate.net |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase, α-Amylase | Predicted binding interactions for enzyme inhibition. | tandfonline.com |

| Various pyrazole derivatives | C-RAF, VEGFR, CYP17 (Cancer targets) | Screened for anticancer activity, identified key interactions. | nih.gov |

| Pyrazole-containing imides | Hsp90α | Explored the most likely binding mode for anticancer activity. | researchgate.net |

Theoretical Investigations of Tautomeric Equilibria and Energetics

A fundamental characteristic of N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions is annular tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in an equilibrium between two tautomeric forms. For the title compound, this equilibrium exists between this compound and 5-bromo-3-methyl-1H-pyrazole. While these tautomers are in a dynamic equilibrium and generally cannot be isolated under normal conditions, their relative stability can be investigated using theoretical methods. researchgate.net

DFT calculations are particularly powerful for studying tautomeric equilibria. nih.gov Theoretical studies on a wide range of 3(5)-substituted pyrazoles have shown that the relative stability of the tautomers is governed by the electronic nature of the substituents. mdpi.com Electron-donating groups, such as a methyl group (CH₃), tend to favor occupying the C3 position, while electron-withdrawing groups prefer the C5 position. mdpi.com For this compound, this suggests that the tautomer with the methyl group at C5 and the bromo group at C3 would be the more stable form. Theoretical calculations can quantify the energy difference between the tautomers and compute the energy barrier for their interconversion. For some pyrazole systems, this barrier has been calculated to be greater than 20 kcal/mol, indicating that while interconversion is rapid, one tautomer is significantly more populated at equilibrium.

Research in Coordination Chemistry and Metallopharmaceutical Applications of 3 Bromo 5 Methyl 1h Pyrazole Derivatives

Exploration of 3-Bromo-5-methyl-1H-pyrazole as a Ligand in Transition Metal Complexes

This compound is recognized as a valuable building block in coordination chemistry, primarily serving as a monodentate ligand that coordinates to metal centers through its pyridinic nitrogen atom (N2). cymitquimica.com The presence of the methyl group at the C5 position and the electron-withdrawing bromine atom at the C3 position can modulate the electronic properties of the pyrazole (B372694) ring, thereby influencing the stability and reactivity of the resulting metal complexes. cymitquimica.commdpi.com

The coordination chemistry of pyrazole derivatives is extensive, with these molecules capable of acting as either terminal or bridging ligands, leading to a variety of structural architectures. mdpi.comresearchgate.net Research on the closely related ligand, 5-methyl-1H-pyrazole, provides significant insight into the expected coordination behavior. For instance, it readily forms stable complexes with transition metals like manganese(II). In the complex trans-Dibromidotetrakis(5-methyl-1H-pyrazole-κN²)manganese(II), four 5-methyl-1H-pyrazole ligands coordinate to the Mn(II) center, demonstrating the robust nature of the pyrazole-metal bond. iucr.org The fundamental ability of the pyrazole core to act as a weak base allows the –C=N– group to accept a proton, while the –N-H group can be deprotonated, enabling various coordination modes. ajgreenchem.com This versatility makes this compound and its derivatives promising candidates for constructing novel coordination compounds.

Synthesis and Structural Characterization of Novel Pyrazole-Metal Coordination Compounds

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through the direct reaction of the pyrazole derivative with a metal salt in a suitable solvent. A well-documented example involving the related 5-methyl-1H-pyrazole ligand is the synthesis of trans-Dibromidotetrakis(5-methyl-1H-pyrazole-κN²)manganese(II). This complex was prepared by reacting bromopentacarbonylmanganese(I) with 5-methyl-1H-pyrazole in ethanol (B145695) at room temperature. iucr.org Similar methods are employed for other transition metals, where metal chlorides or bromides are reacted with the pyrazole ligand, often in an alcoholic solution, to yield the desired coordination compound. iucr.orgekb.eg

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole ligand to the metal by observing shifts in the vibrational frequencies of the N-H and C=N bonds. ekb.eg

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy helps to elucidate the structure in solution. researchgate.net

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complex. mdpi.comiucr.org

Elemental Analysis: To determine the empirical formula of the synthesized compound. mdpi.comekb.eg

The table below summarizes structural details for a representative pyrazole-metal complex.

| Ligand | Metal Center | Complex Formula | Geometry | Key Structural Features | Citation(s) |

| 5-methyl-1H-pyrazole | Manganese(II) | [Mn(C₄H₆N₂)₄Br₂] | Distorted Octahedral | Mn(II) ion at a center of symmetry; four pyrazole ligands coordinated via N2; two bromo ligands in trans positions. | iucr.org |

| (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) | Cobalt(II), Nickel(II), Copper(II) | [M(L)(H₂O)₂Cl₂] | Octahedral | The ligand coordinates as a bidentate chelate, with water and chloride ions completing the coordination sphere. | ekb.eg |

| (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) | Zinc(II) | [Zn(L)Cl₂] | Tetrahedral | The ligand acts as a bidentate chelate to the zinc metal center. | ekb.eg |

Catalytic Activity of Metal Complexes Derived from this compound Ligands

Metal complexes derived from pyrazole ligands have attracted considerable interest for their applications in catalysis. ajgreenchem.comresearchgate.net The steric and electronic properties of the pyrazole ligand can be fine-tuned by modifying its substituents, which in turn influences the catalytic activity of the metal center.

A notable area of application is in olefin polymerization. For example, vanadium(III) complexes bearing pyrazolyl-pyridine ligands have been investigated as catalysts for ethylene (B1197577) polymerization. mdpi.com Research comparing different substituents on the pyrazole ring has shown that ligands with electron-donating groups, such as the methyl group found in this compound, tend to produce catalysts with higher activity than those with electron-withdrawing groups like phenyl. mdpi.com This suggests that complexes of this compound could be effective catalysts, with the methyl group enhancing activity, although the full effect of the bromo substituent would require specific investigation.

Another application is in oxidation catalysis. Copper(II) complexes generated in situ with tridentate pyrazolyl ligands have been shown to be highly efficient in mimicking the activity of catecholase, an enzyme that oxidizes catechols to quinones. researchgate.net The catalytic efficiency of these systems highlights the potential of pyrazole-based metal complexes in performing biomimetic oxidation reactions.

The table below provides an overview of catalytic applications involving pyrazole-metal complexes.

| Catalyst System | Reaction Catalyzed | Key Findings | Citation(s) |

| Vanadium(III) complex with 2,6-bis(pyrazolylmethyl)pyridine ligands | Ethylene Polymerization | Catalytic activity is influenced by the substituents on the pyrazole ring; electron-donating methyl groups lead to higher activity than electron-withdrawing phenyl groups. | mdpi.com |

| Copper(II) salts with tripodal pyrazolyl N-donor ligands | Catechol Oxidation (Catecholase Mimic) | The in situ generated copper(II) complexes are highly efficient catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone. | researchgate.net |

Bioinorganic Chemistry of Pyrazole-Metal Complexes

The field of bioinorganic chemistry explores the role of metals in biological systems and the application of metal complexes in medicine. Pyrazole-metal complexes are of interest due to the diverse biological activities exhibited by pyrazole derivatives. ajgreenchem.com While specific research on the bioinorganic chemistry of this compound complexes is not extensively documented, studies on related structures provide valuable insights into their potential.

Transition metal complexes of pyrazoline derivatives, which share the core pyrazole structure, have been synthesized and evaluated for their antimicrobial properties. For instance, cobalt(II), nickel(II), copper(II), and zinc(II) complexes of a ligand incorporating a bromophenyl pyrazoline moiety, specifically (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), were screened for antibacterial activity. ekb.eg These studies tested the compounds against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), demonstrating the potential of these metal complexes as antimicrobial agents. ekb.eg The chelation of the metal ion to the pyrazole-based ligand is often crucial for the observed biological activity. ajgreenchem.com

Academic Research on Biological and Pharmaceutical Applications of 3 Bromo 5 Methyl 1h Pyrazole Analogues

Antimicrobial Efficacy Studies: Antibacterial and Antifungal Investigations

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Pyrazole (B372694) derivatives have been extensively studied for their potential to combat microbial infections. nih.govnih.govmdpi.com

Antibacterial Activity:

A study on novel pyrazole derivatives synthesized under ultrasound irradiation revealed significant antibacterial properties. nih.gov For instance, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide demonstrated notable activity. nih.gov Another series of pyrazole-1-carbothiohydrazide derivatives was synthesized and evaluated, with some compounds showing considerable antibacterial effects. nih.gov Specifically, hydrazone derivatives exhibited remarkable activity, with 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide showing a minimum inhibitory concentration (MIC) lower than the standard drug chloramphenicol (B1208) against certain bacterial strains. nih.gov Furthermore, some 1H-pyrazole-3-carboxylic acid derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity:

In the realm of antifungal research, pyrazole analogues have also shown promise. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives demonstrated inhibitory effects against various Candida species. mdpi.com In another study, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamide, showed high antifungal activity against Aspergillus niger, comparable to the standard drug Clotrimazole. nih.gov Hydrazone derivatives of pyrazole-1-carbothiohydrazide also displayed significant antifungal activity, with some compounds having lower MIC values than the standard antifungal drug clotrimazole. nih.gov

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones | S. aureus | 25.1 µM | mdpi.com |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antibacterial and Antifungal | 62.5–125 (antibacterial), 2.9–7.8 (antifungal) | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamide | Aspergillus niger | 1 | nih.gov |

Anti-inflammatory and Analgesic Research Pathways

Pyrazole derivatives are well-established for their anti-inflammatory and analgesic properties, with marketed drugs like celecoxib (B62257) featuring this core structure. eco-vector.comtandfonline.com Research continues to explore new analogues for improved efficacy.

New N1-substituted pyrazoles have been synthesized and shown to exhibit significant anti-inflammatory activity, with some compounds achieving up to 90.40% inhibition in preclinical models. tandfonline.com These compounds also demonstrated potent analgesic effects, with up to 100% protection in certain assays. tandfonline.com A series of pyrazole derivatives prepared from substituted chalcones also showed promising anti-inflammatory and analgesic activities. eco-vector.com Specifically, certain compounds from this series were identified as potent analgesics. eco-vector.com Furthermore, the synthesis of pyrazole-NO hybrid derivatives has been reported, with some compounds displaying significant anti-inflammatory potential compared to indomethacin. mdpi.com

Anticancer and Antitumor Activity Assessments

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds. researchgate.netrjpbcs.com

A series of pyrazolopyridine and pyridopyrimidine derivatives were synthesized and evaluated for their anticancer activities against a panel of 59 human tumor cell lines. researchgate.net Some of these compounds, particularly those with a fluorine substituent, exhibited significant in vitro antitumor activities at low concentrations. researchgate.net In another study, novel fused pyrazole derivatives were synthesized and evaluated for their anticancer activity against HEPG2 human cancer cell lines. frontiersin.org Several of these compounds showed activity nearly 10 times higher than the reference drug erlotinib. frontiersin.org

Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has also highlighted their potential as anticancer agents, with some compounds showing remarkable antiproliferative effects against various cancer cell lines, including MCF-7 and HCT-116. nih.gov Pyrazole-based aurone (B1235358) analogs have also been investigated, with some showing better cytotoxicity against a human gastric adenocarcinoma cell line (AGS) than the reference drugs Oxaliplatin and Leucovorin. nih.gov

| Compound Series | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Fused Pyrazole Derivatives | HEPG2 | 0.31 to 0.71 μM | frontiersin.org |

| Pyrazole-based Aurone Analogs (8e and 8f) | AGS | 6.5 ± 0.024 μM and 6.6 ± 0.035 μM | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound III) | HOP-92 (non-small cell lung cancer) | < 0.01 μM | nih.gov |

Enzyme Inhibition Studies: Mechanisms and Selectivity (e.g., α-glucosidase, α-amylase, monoamine oxidases)

Pyrazole derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. nih.gov

α-Glucosidase and α-Amylase Inhibition:

Several studies have focused on the potential of pyrazole analogues as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them targets for anti-diabetic drugs. nih.govmdpi.comresearchgate.net Novel pyrazoline linked acyl thiourea (B124793) pharmacophores have been synthesized and shown to inhibit both α-amylase and α-glucosidase. nih.gov Similarly, pyrazole-based Schiff bases have demonstrated inhibitory effects on these enzymes. mdpi.com Curcumin-based pyrazole-thiazole hybrids have also been identified as potential α-glucosidase inhibitors, with some derivatives showing stronger inhibition than the standard drug acarbose. researchgate.net

Monoamine Oxidase (MAO) Inhibition:

1-acetyl-pyrazoline derivatives have been reported as effective monoamine oxidase inhibitors, suggesting their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

| Compound Series | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazoline linked acyl thiourea (5b) | α-Glucosidase | 68.3 ± 0.11 μM | nih.gov |

| Pyrazoline linked acyl thiourea (5f) | α-Amylase | 90.3 ± 1.08 μM | nih.gov |

| Curcumin-based pyrazole-thiazole hybrid (7e) | α-Glucosidase | 3.37 ± 0.25 μM | researchgate.net |

Neuroprotective and Anticonvulsant Research

The pyrazole scaffold is also explored for its potential in treating neurological disorders. igmpublication.org Pyrazoline compounds, in particular, have been investigated for their neuroprotective and anticonvulsant activities. igmpublication.org The wide range of biological activities of pyrazole derivatives includes anticonvulsant properties. nih.govnih.gov

Antiviral and Antitubercular Compound Development

Antiviral Activity:

The pyrazole moiety is present in some compounds with antiviral properties. nih.gov Research has explored pyrazole derivatives for their activity against various viruses.

Antitubercular Activity:

With the rise of drug-resistant tuberculosis, there is an urgent need for new antitubercular agents. chemmethod.combohrium.com Pyrazole derivatives have shown significant promise in this area. chemmethod.combohrium.comacs.org A new series of pyrazole-3,5-diamine derivatives demonstrated excellent activity against Mycobacterium tuberculosis H37Rv strains. chemmethod.com Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have also been synthesized and evaluated, with some compounds showing superior activity compared to the standard drug rifampicin. acs.org

Design and Structure-Activity Relationship (SAR) Studies for Novel Bioactive Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole analogues, SAR studies have provided valuable insights into the structural features required for their various pharmacological effects.

In the context of anticancer activity, SAR studies on pyrazole-based aurone analogs revealed that replacing a hydroxyl group with a carbamoyl (B1232498) group is critical for their cytotoxic effects. nih.gov For antitubercular diarylpyrazole derivatives, SAR studies have shown that certain groups on the pyrazole ring and the presence of a basic nitrogen atom are important for high activity. bohrium.com In the development of pyrazole-1,2,3-triazole hybrids as α-glucosidase inhibitors, it was found that compounds with 4-nitro and 4-chloro groups exhibited the most significant inhibitory activity. researchgate.net These studies guide medicinal chemists in designing more potent and selective bioactive agents based on the 3-bromo-5-methyl-1H-pyrazole scaffold. bohrium.com

Diverse Academic and Industrial Research Applications of 3 Bromo 5 Methyl 1h Pyrazole Derivatives

Agrochemical Research: Herbicidal, Fungicidal, and Insecticidal Efficacy

Derivatives of 3-bromo-5-methyl-1H-pyrazole are prominent in modern agrochemical research, primarily as precursors to potent insecticides. The compound is a key intermediate in the synthesis of the anthranilamide class of insecticides. google.comgoogleapis.com These insecticides are known for their efficacy against a range of chewing pests in various crops.

Research has focused on creating novel insecticidal agents by acylating α-hydroxyphosphonates with pyrazole-based carboxylic acids. One such study involved the synthesis of a series of O,O-Dialkyl-2-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyloxymethylphosphonates. Bioassays of these compounds revealed significant larvicidal activity against agricultural pests. smolecule.com For instance, several of the synthesized derivatives demonstrated notable efficacy against the armyworm (Mythimna separata), a significant pest for cereal crops. smolecule.com The results showed that these compounds could achieve between 20% and 80% larvicidal activity at a concentration of 1000 mg/L. smolecule.com

Further derivatization of the pyrazole (B372694) core has led to other classes of insecticides. Pyrazole carboxamides, which can be synthesized from this compound precursors, are widely studied for their biological activities. researchgate.net The structural features, including the pyrazole ring and halogen substituents, are crucial for their mode of action, which often involves targeting specific receptors in insects. researchgate.net

| Derivative Class | Target Pest | Efficacy |

| O,O-Dialkyl-2-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyloxymethylphosphonates | Mythimna separata (Armyworm) | 20–80% larvicidal activity at 1000 mg/L. smolecule.com |

Materials Science Investigations: Luminescent and Sensor Applications

The pyrazole nucleus is a common structural motif in the development of functional materials, including those with luminescent properties and applications in organic electronics. While the broader class of pyrazole derivatives has been extensively used to create coordination polymers and complexes with tunable photoluminescence, specific research detailing the use of this compound in this domain is still emerging. google.com General research indicates that pyrazole-based materials are investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. The potential for this compound to act as a precursor for such functional materials has been noted, suggesting a promising area for future research. google.com

Applications in Dye Chemistry and Related Optical Fields

The reactivity of this compound makes it a suitable candidate for the synthesis of novel dyes. A notable application is its use in creating new cellulosic dyes with specific functional properties. In one study, a new bromo-containing cellulosic dye, designated MCPT, was synthesized. The process involved creating a diazonium salt from this compound, which was then coupled with a cyanoethylated cellulose (B213188) derivative. The resulting dye demonstrated the successful incorporation of the bromopyrazole moiety onto the cellulose backbone, a finding confirmed through various spectroscopic methods. This research highlights the utility of this compound in modifying biopolymers to create functional dyes for textile and other applications.

| Precursor | Resulting Dye | Characterization Highlights |

| Diazonium chloride of this compound and cyanoethyl cellulose | Bromo-containing cellulosic dye (MCPT) | Successful coupling confirmed by FT-IR and UV-absorption spectroscopy. |

Research in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, which are governed by intermolecular interactions. Derivatives of this compound are excellent candidates for such studies due to the presence of functional groups capable of forming specific and directional non-covalent bonds.

The crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a direct derivative, provides significant insight into its supramolecular behavior. In the solid state, these molecules assemble through N-H···N hydrogen bonds, a prevalent interaction in pyrazole chemistry, which links the molecules into extended networks. Furthermore, the presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, another important interaction for guiding crystal packing. The steric and electronic effects of the substituents on the pyrazole ring are crucial in determining the final three-dimensional architecture of the crystal. The study of these polymorphs and crystal packing arrangements is fundamental to understanding and controlling the physical properties of these materials.

| Compound | Crystal System | Space Group | Key Intermolecular Interaction |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | N-H···N hydrogen bonding. |

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-5-methyl-1H-pyrazole?

The synthesis typically involves regioselective bromination of 5-methyl-1H-pyrazole. A method adapted from related pyrazole bromination protocols uses N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). For example, 3-bromo-5-chloropyrazole can be synthesized by reacting 5-chloropyrazole with trifluoromethyl chloride, followed by bromination at the 3-position . Adjusting stoichiometry and reaction time ensures minimal di-substitution. Yield optimization often requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the structure of this compound confirmed experimentally?

Key characterization techniques include:

- X-ray crystallography : Single-crystal diffraction using SHELXL software refines bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity and bromine positioning) .

- NMR spectroscopy : H NMR (CDCl) shows characteristic peaks:

- HRMS : Exact mass confirmation (e.g., [M+H] calculated for CHBrN: 160.9684) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound?

Regioselectivity is influenced by electronic and steric effects:

- Electronic factors : Bromine at the 3-position deactivates the pyrazole ring, directing further electrophilic substitutions (e.g., Suzuki couplings) to the 4-position. Computational studies (DFT) show reduced electron density at C-4 due to bromine's inductive effect .

- Steric hindrance : Bulkier substituents at C-5 (methyl group) limit accessibility for cross-coupling reactions. Strategies include using Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity .

- Contradictions : Competing pathways may yield 3,4-dibromo derivatives if bromination conditions are not tightly controlled .

Q. How can computational methods predict reactivity and stability of this compound derivatives?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMO). The LUMO distribution often localizes at C-4, rationalizing its nucleophilic reactivity in cross-couplings .

- Molecular docking : Predict binding affinities of derivatives (e.g., triazole hybrids) to biological targets (e.g., carbonic anhydrase) by simulating interactions with active-site residues .

- Thermodynamic stability : Assess substituent effects on ring strain via Gibbs free energy calculations .

Q. What role does this compound play in synthesizing heterocyclic hybrids?

This compound serves as a versatile precursor for:

- Triazole-pyrazole hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives yields 1,2,3-triazole-linked hybrids (e.g., 17b and 18b in ).

- Thiazole hybrids : Reaction with 4-(4-bromophenyl)thiazole-2-amines forms antiproliferative agents .

- Biological probes : Derivatives like 2-((4-bromobenzyl)thio)-5-(trifluoromethyl)oxadiazole (5g) are screened for kinase inhibition .

Q. How are crystallographic data used to resolve contradictions in reported pyrazole derivative structures?

SHELXL refinement ( ) resolves ambiguities in bond lengths and angles. For example:

- In 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (), the pyrazole ring forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorophenyl), confirming non-coplanar substituents.

- Discrepancies in reported melting points or spectral data may arise from polymorphism, resolved via powder XRD or differential scanning calorimetry (DSC) .

Methodological Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.